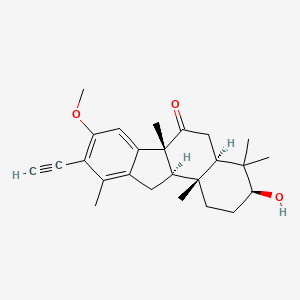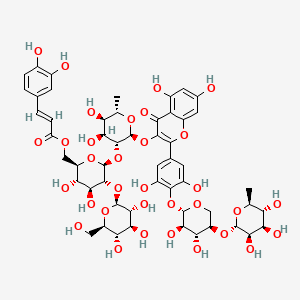
Montbretin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montbretin A is a specialized plant metabolite found in the corms of the ornamental plant montbretia (Crocosmia × crocosmiiflora). It is a complex acylated flavonol glycoside known for its potent and specific inhibition of human pancreatic alpha-amylase, making it a promising candidate for the treatment of type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montbretin A is synthesized through a series of enzymatic reactions starting from the flavonol precursor myricetin. The biosynthesis involves several steps, including glycosylation and acylation, catalyzed by specific enzymes such as UDP-glycosyltransferases . The final steps involve the addition of disaccharide moieties at specific positions on the flavonol core .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the limited availability of the natural source. Metabolic engineering of plants like Nicotiana benthamiana has been explored to increase the yield of this compound by introducing the necessary biosynthetic genes .
Chemical Reactions Analysis
Types of Reactions: Montbretin A undergoes various chemical reactions, including glycosylation, acylation, and hydrolysis. These reactions are essential for its biosynthesis and modification .
Common Reagents and Conditions: The biosynthesis of this compound involves specific enzymes such as flavonol glycoside 4’-O-xylosyltransferase and flavonol glycoside 1,4-rhamnosyltransferase . These enzymes catalyze the addition of sugar moieties to the flavonol core under controlled conditions.
Major Products: The major products formed from these reactions include intermediate glycosides and the final this compound molecule, which is characterized by its unique acylated flavonol structure .
Scientific Research Applications
Montbretin A has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent inhibition of human pancreatic alpha-amylase makes it a valuable compound for developing treatments for type 2 diabetes and obesity . Additionally, its unique structure and biosynthetic pathway provide insights into plant metabolism and the potential for metabolic engineering to produce valuable natural products .
Mechanism of Action
Montbretin A exerts its effects by specifically inhibiting human pancreatic alpha-amylase, an enzyme responsible for breaking down starch into glucose . By inhibiting this enzyme, this compound reduces the postprandial rise in blood glucose levels, making it an effective treatment for managing type 2 diabetes . The molecular targets involved include the active site of the alpha-amylase enzyme, where this compound binds and prevents substrate access .
Comparison with Similar Compounds
- Kaempferol glycosides
- Myricetin glycosides
- Quercetin glycosides
Montbretin A stands out due to its potent and specific inhibition of alpha-amylase, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C53H64O33 |
|---|---|
Molecular Weight |
1229.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C53H64O33/c1-15-31(62)37(68)42(73)50(77-15)81-28-14-76-49(41(72)35(28)66)83-45-23(59)8-18(9-24(45)60)44-46(36(67)30-22(58)10-19(55)11-25(30)79-44)84-52-47(39(70)32(63)16(2)78-52)86-53-48(85-51-43(74)38(69)33(64)26(12-54)80-51)40(71)34(65)27(82-53)13-75-29(61)6-4-17-3-5-20(56)21(57)7-17/h3-11,15-16,26-28,31-35,37-43,47-60,62-66,68-74H,12-14H2,1-2H3/b6-4+/t15-,16-,26+,27+,28+,31-,32-,33+,34+,35-,37+,38-,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1 |
InChI Key |
FHVDXUPJFGRQLV-OWPXYNISSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Synonyms |
montbretin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


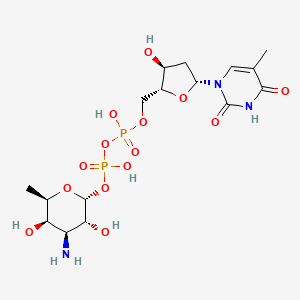
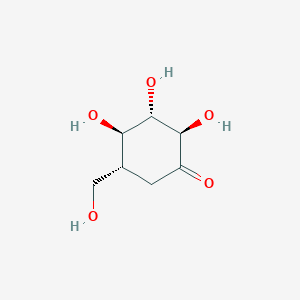
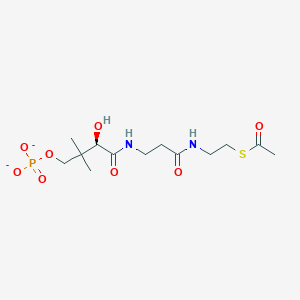
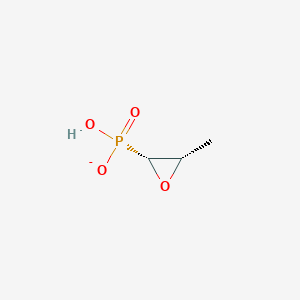
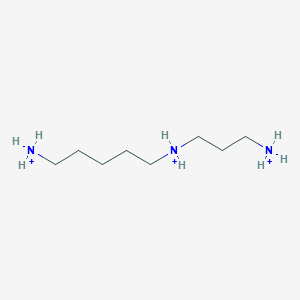

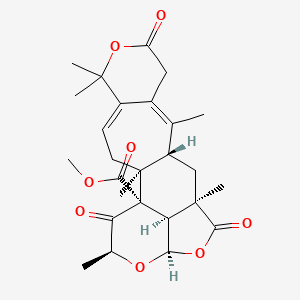
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
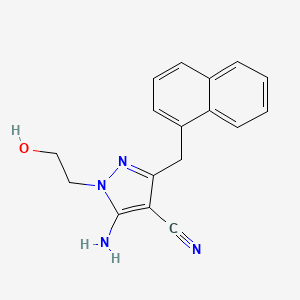
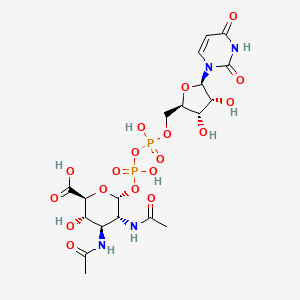
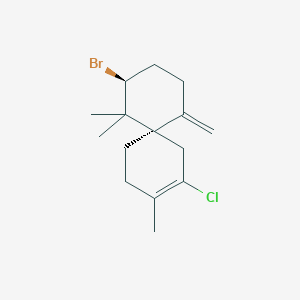
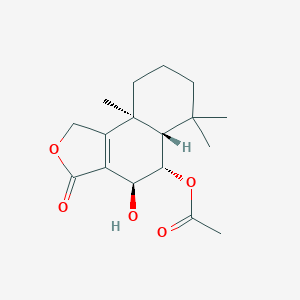
![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
